2-Formyl-5-(2-hydroxymethylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(2-hydroxymethylphenyl)phenol is an organic compound that features both aldehyde and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene . This method ensures good yields and regiospecificity. The precursor aldehydes obtained from this reaction can be further reduced using sodium borohydride to yield 2-hydroxymethylphenols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for mild oxidation of the aldehyde group.
Reduction: Sodium borohydride is used for the reduction of the aldehyde group to alcohol.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-(2-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethylphenol: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Formylphenol: Lacks the hydroxymethyl group, limiting its applications in some synthetic pathways.
Uniqueness
2-Formyl-5-(2-hydroxymethylphenyl)phenol is unique due to the presence of both aldehyde and phenol functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-7,9,15,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQYUDCZCWDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685071 |
Source
|
Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-08-9 |
Source
|
Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.